molecular formula C10H14O4 B14251913 Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate CAS No. 172926-74-8

Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate

Katalognummer: B14251913
CAS-Nummer: 172926-74-8
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: QTTDTNKAFRMTMH-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate is an organic compound that belongs to the class of butyl esters. This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom. The presence of the butyl group and the carboxylate functional group makes this compound versatile in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate can be achieved through several methods. One common approach involves the esterification of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of butyl esters, including this compound, can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate is unique due to its pyran ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other butyl esters and contributes to its versatility in various applications.

Eigenschaften

CAS-Nummer

172926-74-8

Molekularformel

C10H14O4

Molekulargewicht

198.22 g/mol

IUPAC-Name

butyl (2S)-4-oxo-2,3-dihydropyran-2-carboxylate

InChI

InChI=1S/C10H14O4/c1-2-3-5-14-10(12)9-7-8(11)4-6-13-9/h4,6,9H,2-3,5,7H2,1H3/t9-/m0/s1

InChI-Schlüssel

QTTDTNKAFRMTMH-VIFPVBQESA-N

Isomerische SMILES

CCCCOC(=O)[C@@H]1CC(=O)C=CO1

Kanonische SMILES

CCCCOC(=O)C1CC(=O)C=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.